Compound Description: d3-Poziotinib hydrochloride is a deuterated analog of Poziotinib, designed to improve its pharmacokinetic properties. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen. This substitution can lead to stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially resulting in slower metabolism, increased drug exposure, and a longer half-life for d3-Poziotinib compared to Poziotinib. In vitro microsomal stability experiments confirmed that d3-Poziotinib had a longer half-life (t1/2 = 4.6 h) than Poziotinib (t1/2 = 3.5 h) [].
Compound Description: HM781-36B Metabolite M1 is a dihydroxylated metabolite of HM781-36B, the latter being another name for Poziotinib. This metabolite is formed by the metabolic action of enzymes, likely cytochrome P450 enzymes, on the parent drug molecule. The introduction of two hydroxyl groups to the structure of HM781-36B in Metabolite M1 can significantly alter its pharmacological properties, including its potency, selectivity, and pharmacokinetic profile [].
Compound Description: HM781-36B Metabolite M2 is a demethylated metabolite of HM781-36B (Poziotinib), resulting from the removal of a methyl group from the parent compound. Like Metabolite M1, the formation of Metabolite M2 is a consequence of enzymatic metabolism, and this structural modification can significantly impact its pharmacological characteristics. Demethylation is a common metabolic reaction that can alter a drug's binding affinity, potency, and other pharmacokinetic parameters, ultimately influencing its efficacy and safety profile [].
Compound Description: Sch 527123 is a potent, selective, and orally bioavailable allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. Chemokine receptors belong to the class A family of G protein-coupled receptors (GPCRs) and are involved in various physiological processes, including inflammation, immune response, and cell development. Sch 527123 exhibited high affinity for CXCR2 (Kd = 0.049 ± 0.004 nM), with approximately 80-fold selectivity over CXCR1 (Kd = 3.9 ± 0.3 nM) []. By blocking the action of these receptors, Sch 527123 inhibits neutrophil chemotaxis and myeloperoxidase release, effectively suppressing inflammatory responses. This compound has shown potential therapeutic utility in treating inflammatory diseases like rheumatoid arthritis, psoriasis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
Compound Description: Repertaxin is a small molecule antagonist with high affinity for CXCR1 []. By binding to CXCR1, repertaxin prevents the binding of its endogenous ligands, such as interleukin-8 (IL-8 or CXCL8), thereby inhibiting CXCR1-mediated signaling pathways. This inhibition can lead to the suppression of neutrophil recruitment and activation, effectively mitigating inflammatory responses. Repertaxin has been investigated for its therapeutic potential in various inflammatory conditions, including acute respiratory distress syndrome and rheumatoid arthritis.
Compound Description: SB-225002 is a selective antagonist of CXCR2 [], another member of the chemokine receptor family. It works by binding to CXCR2 and preventing the binding of its chemokine ligands, such as CXCL8 and growth-related oncogene-α (GRO-α or CXCL1). Blocking CXCR2 signaling leads to the inhibition of neutrophil migration and activation, thereby reducing inflammation. SB-225002 has been explored as a potential therapeutic agent for treating inflammatory disorders, including chronic obstructive pulmonary disease, asthma, and rheumatoid arthritis.
Compound Description: SB-332235 is a small molecule antagonist of both CXCR1 and CXCR2, exhibiting dual activity against these chemokine receptors []. By inhibiting the activity of both receptors, SB-332235 can effectively block the signaling pathways triggered by multiple chemokine ligands, resulting in a broader anti-inflammatory effect compared to antagonists selective for a single receptor subtype. This dual-acting antagonist has been investigated for its therapeutic potential in various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.
Compound Description: SB-468477 is another example of a dual CXCR1/CXCR2 antagonist, binding to and inhibiting both receptors with nanomolar affinity []. By blocking the action of both CXCR1 and CXCR2, SB-468477 effectively disrupts the signaling pathways initiated by their respective chemokine ligands, leading to a significant reduction in neutrophil recruitment and activation. This dual inhibition makes SB-468477 a promising candidate for treating inflammatory conditions driven by both CXCR1 and CXCR2 signaling, including chronic obstructive pulmonary disease, asthma, and rheumatoid arthritis.
Compound Description: SWR-0334NA (([E)‐[4‐[5‐[(3‐phenoxy‐2‐hydroxypropyl)amino]‐2‐pentene−3‐yl]phenoxy]acetic acid sodium salt) is a phenoxypropanolamine derivative that acts as a full agonist of the human β3-adrenoceptor []. It exhibits a high efficacy (Emax = 100.26%) but a relatively lower binding affinity (pK1 = 6.11) []. β3-adrenoceptors are primarily found in adipocytes and play a role in regulating energy expenditure and thermogenesis.
Compound Description: The provided text mentions several other SWR compounds (SWR-0335SA, SWR-0342SA, SWR-0348SA-SITA, SWR-0361SA, SWR-0338SA, SWR-0339SA, SWR-0345HA, SWR-0358SA, SWR-0362SA, SWR-0065HA, SWR-0098NA, and SWR-0302HA), all of which are phenethylamine or phenoxypropanolamine derivatives investigated for their agonistic activity at the human β3-adrenoceptor []. These compounds exhibit varying degrees of binding affinity and efficacy toward the β3-adrenoceptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.